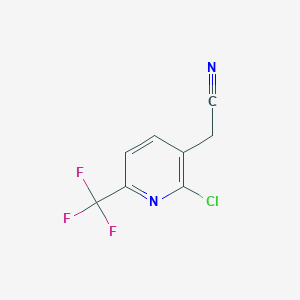

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile

Vue d'ensemble

Description

“2-Chloro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It has a molecular weight of 181.54 g/mol . This compound is also known by other names such as “2-Chloro-6-trifluoromethylpyridine” and "MFCD00042226" .

Synthesis Analysis

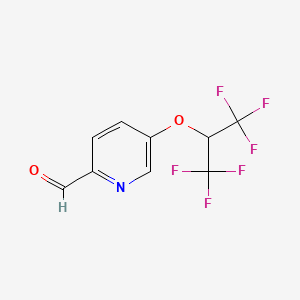

A synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-6-(trifluoromethyl)pyridine . The InChI string is InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H and the InChIKey is ADVQMCQMDHBTHJ-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC(=NC(=C1)Cl)C(F)(F)F .Chemical Reactions Analysis

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Reaction with 1,2 bis nucleophiles, such as hydrazines, also allows differentiation of the two nitrile substituents, leading to trifluoromethyl aza bicyclic structures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.54 g/mol . It has a computed XLogP3 value of 2.7 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass is 180.9906113 g/mol and the monoisotopic mass is also 180.9906113 g/mol . The topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique

Synthesis of Heterocycles

One of the primary applications of this compound is in the synthesis of heterocycles. Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, which is a building block for trifluoromethylated N-heterocycles. This indicates the role of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in similar syntheses, demonstrating its utility in creating complex organic structures (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Electrophilic Substitutions

Mongin et al. (1998) explored the use of 2-chloro-6-(trifluoromethyl)pyridine in electrophilic substitutions. Their study showcased how this compound, when treated with specific reagents, can be transformed into various iodine derivatives. These derivatives can then serve as starting materials for further chemical reactions, highlighting the compound's role in complex organic synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).

Antimicrobial Activities and DNA Interaction

Evecen et al. (2017) investigated the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine. They also studied its interaction with DNA, which is crucial in understanding its potential therapeutic applications. This research provides insight into the biological properties of the compound, beyond its chemical utility (Evecen, Kara, İdil, & Tanak, 2017).

Solvent Effects and Molecular Structure Analysis

The compound's interaction with various solvents and its molecular structural parameters have been studied. For instance, Wang et al. (2018) examined the solubility of a closely related compound, 2-chloro-3-(trifluoromethyl)pyridine, in different organic solvents. Such studies are vital for understanding the physical and chemical properties of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in various environments (Wang, Xing, Xu, & Liu, 2018).

Catalytic Applications

Research by Britovsek et al. (2005) suggests potential applications in catalysis. They investigated iron(II) complexes containing pyridine as ligands for alkane oxidation catalysis, pointing towards the possible use of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in similar catalytic systems (Britovsek, England, & White, 2005).

Safety And Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWEHMDRWALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)

![Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)

![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)